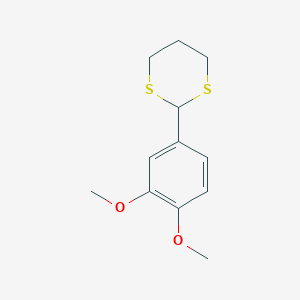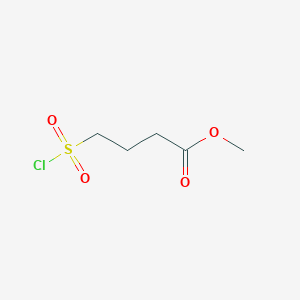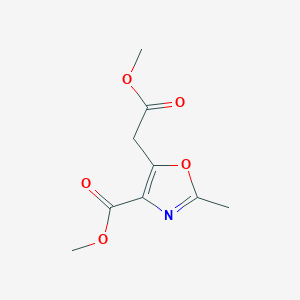
Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate
Vue d'ensemble
Description
Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that is used for various purposes, including pharmaceuticals, agrochemicals, and material science.
Mécanisme D'action
The mechanism of action of Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators, and their inhibition may contribute to the anti-inflammatory effects of Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate.
Biochemical and Physiological Effects:
Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, including prostaglandins and leukotrienes. Additionally, Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate has been shown to induce apoptosis (cell death) in cancer cells. It has also been shown to have antioxidant activity, which may contribute to its potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate in lab experiments is its synthetic nature, which allows for consistent and reproducible results. Additionally, Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate has been shown to have low toxicity, which makes it a safer option for lab experiments compared to other compounds. However, one limitation of using Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate is its limited solubility in water, which may affect its bioavailability and make it more challenging to work with.
Orientations Futures
There are several future directions for the use and study of Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate. One potential direction is the development of new pharmaceuticals and agrochemicals based on this compound. Additionally, further research is needed to fully understand the mechanism of action of Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate and its potential as an anti-inflammatory and anti-cancer agent. Furthermore, the development of new synthetic methods for Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate may lead to more efficient and cost-effective production of this compound.
Applications De Recherche Scientifique
Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate has been used in various scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate has been used in the development of new materials, including polymers and coatings.
Propriétés
IUPAC Name |
methyl 5-(2-methoxy-2-oxoethyl)-2-methyl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c1-5-10-8(9(12)14-3)6(15-5)4-7(11)13-2/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOBBXNPVDOCNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)CC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445378 | |
| Record name | Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate | |
CAS RN |
215808-73-4 | |
| Record name | Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane](/img/structure/B1610210.png)


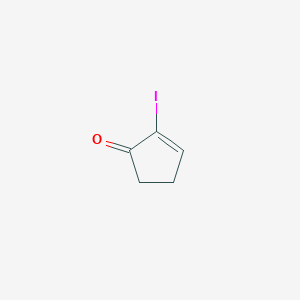
![(3aS,8bS)-7-Bromo-3a,8b-dihydro-3H-cyclopenta[b]benzofuran-5-carboxylic acid](/img/structure/B1610214.png)

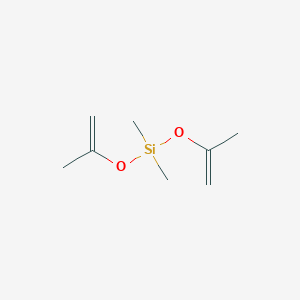
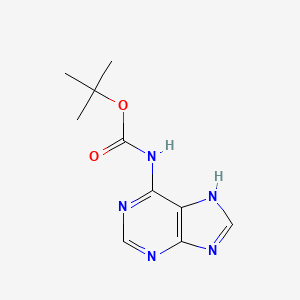
![[(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid](/img/structure/B1610222.png)

